molecular formula C13H10ClN3O3 B2520401 N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide CAS No. 866049-31-2

N-(2-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

Cat. No.: B2520401
CAS No.: 866049-31-2
M. Wt: 291.69
InChI Key: WLCFCFUIWCXGKJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide: is an organic compound that belongs to the class of carboximidamides It is characterized by the presence of a 2-chlorophenyl group, a hydroxy group, and a 3-nitrobenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide typically involves the reaction of 2-chloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, room temperature to 80°C

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, ethanol, room temperature to 50°C

    Substitution: Amines, thiols, sodium hydroxide, ethanol, room temperature to 60°C

Major Products:

    Oxidation: N-(2-chlorophenyl)-N’-hydroxy-3-nitrobenzamide

    Reduction: N-(2-chlorophenyl)-N’-hydroxy-3-aminobenzenecarboximidamide

    Substitution: N-(2-substituted phenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide

Scientific Research Applications

N-(2-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of biochemical reactions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-N’-hydroxybenzamide
  • N-(2-chlorophenyl)-N’-hydroxy-4-nitrobenzenecarboximidamide
  • N-(2-chlorophenyl)-N’-hydroxy-3-aminobenzenecarboximidamide

Comparison: N-(2-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide is unique due to the presence of both a nitro group and a hydroxy group, which confer distinct chemical and biological properties. The nitro group enhances its potential as an electron-withdrawing group, making it more reactive in certain chemical reactions. Additionally, the hydroxy group allows for further functionalization, enabling the synthesis of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-hydroxy-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c14-11-6-1-2-7-12(11)15-13(16-18)9-4-3-5-10(8-9)17(19)20/h1-8,18H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCFCFUIWCXGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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